An In-depth Technical Guide to the Chemical Properties of 5-aminopyrimidin-4(5H)-one
An In-depth Technical Guide to the Chemical Properties of 5-aminopyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminopyrimidin-4(5H)-one (CAS No. 69785-94-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyrimidine core, substituted with an amino group, makes it a valuable synthetic intermediate for the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characteristics of 5-aminopyrimidin-4(5H)-one, with a focus on providing practical information for researchers in the field. Notably, this compound is a key precursor in the synthesis of certain thrombin inhibitors, highlighting its relevance in drug discovery.
Chemical and Physical Properties
5-aminopyrimidin-4(5H)-one is an off-white to light brown solid. Its fundamental properties are summarized in the table below. It is important to note the existence of tautomerism, with the compound capable of existing in equilibrium with its tautomeric form, 5-aminopyrimidin-4-ol. This property is crucial for understanding its reactivity and spectroscopic characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | 5-aminopyrimidin-4(5H)-one | |
| Synonyms | 5-Aminopyrimidin-4-ol, 5-Amino-4-hydroxypyrimidine | [1] |
| CAS Number | 69785-94-0 | [1] |
| Molecular Formula | C₄H₅N₃O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 206-208 °C | [1] |
| Boiling Point | 312.4 °C at 760 mmHg (Predicted) | |
| pKa | 8.89 ± 0.40 (Predicted) | |
| Solubility | Soluble in pyridine and ethanol. Quantitative data in common solvents is not readily available. | [2] |
Tautomerism
A key chemical feature of 5-aminopyrimidin-4(5H)-one is its existence in tautomeric forms. The keto-enol tautomerism allows for the interconversion between the 5-aminopyrimidin-4(5H)-one (keto form) and 5-aminopyrimidin-4-ol (enol form). This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of both tautomers is critical to consider when analyzing its spectral data and predicting its reactivity.
Spectral Data
Detailed experimental spectral data for 5-aminopyrimidin-4(5H)-one is not extensively available in public databases. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For related aminopyrimidine structures, the following general spectral characteristics can be anticipated:
¹H NMR Spectroscopy:
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Aromatic protons: Signals corresponding to the protons on the pyrimidine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).
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Amine protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be highly variable and dependent on solvent and concentration.
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NH proton (keto form): A signal for the proton on the nitrogen in the pyrimidine ring of the keto tautomer.
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OH proton (enol form): A signal for the hydroxyl proton in the enol tautomer, which may be broadened and its position influenced by hydrogen bonding.
¹³C NMR Spectroscopy:
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Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 100-160 ppm. The carbonyl carbon in the keto form would appear further downfield.
Infrared (IR) Spectroscopy:
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N-H stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group are expected in the region of 3300-3500 cm⁻¹.
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C=O stretching: A strong absorption band corresponding to the carbonyl group in the keto tautomer, typically around 1650-1700 cm⁻¹.
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C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.
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O-H stretching: In the enol tautomer, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.04). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.
Experimental Protocols
Detailed experimental protocols for the synthesis of 5-aminopyrimidin-4(5H)-one are primarily found in patent literature, reflecting its role as a key intermediate in proprietary drug development processes.
Synthesis via Catalytic Hydrogenation
This method involves the dehalogenation of a chlorinated pyrimidine precursor.
Workflow Diagram:
Detailed Methodology: [2]
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To a degassed mixture of 5-amino-6-chloropyrimidin-4-ol (227 mg, 1.56 mmol) and triethylamine (1.09 mL, 7.80 mmol) in ethanol (15.0 mL), add 10% palladium on carbon (51 mg).
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Shake the mixture under a hydrogen atmosphere of 50 psi for two hours.
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Monitor the reaction for completion.
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Upon completion, filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the product, 5-aminopyrimidin-4-ol.
Synthesis from 5-Aminouracil
A general method for the synthesis of 5-aminopyrimidin-4(3H)-one involves the reaction of 5-aminouracil.[3]
Workflow Diagram:
Detailed Methodology: A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain but is cited as a synthetic route.[3] The reaction likely proceeds through an oxidative rearrangement mechanism.
Reactivity and Chemical Behavior
The chemical reactivity of 5-aminopyrimidin-4(5H)-one is dictated by the functional groups present on the pyrimidine ring.
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Nucleophilicity: The amino group at the 5-position and the nitrogen atoms within the pyrimidine ring can act as nucleophiles. The hydroxyl group in the enol tautomer is also nucleophilic. An example of this reactivity is its reaction with phenyl chlorothionocarbonate in the presence of pyridine.[2]
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Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino and hydroxyl/oxo groups can influence its reactivity towards electrophiles.
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Stability: As a solid, the compound should be stored in a dark place under an inert atmosphere at room temperature.[1]
Applications in Drug Development
The primary documented application of 5-aminopyrimidin-4(5H)-one is as a building block in the synthesis of more complex pharmaceutical agents. It serves as a key intermediate in the preparation of thrombin inhibitors, which are crucial in the development of anticoagulant therapies for various cardiovascular diseases.[2]
Conclusion
5-aminopyrimidin-4(5H)-one is a versatile chemical intermediate with established utility in pharmaceutical synthesis. While a comprehensive public dataset of its quantitative spectral and physical properties is not fully available, this guide consolidates the existing knowledge from commercial sources and patent literature to provide a solid foundation for researchers. The provided synthetic protocols offer a starting point for its preparation in a laboratory setting. Further detailed characterization of this compound would be a valuable contribution to the field of medicinal chemistry.
